molecular formula C10H18ClF2N3 B12226512 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

Cat. No.: B12226512
M. Wt: 253.72 g/mol
InChI Key: MUTGXSGVRCTXEI-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride is a compound that features a pyrazole ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the pyrazole ring . The reaction conditions often include the use of metal catalysts such as copper or palladium to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity . The pyrazole ring structure allows for interactions with various enzymes and receptors, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl group and the pyrazole ring enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C10H18ClF2N3

Molecular Weight

253.72 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C10H17F2N3.ClH/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12;/h4,6,8,10,13H,3,5,7H2,1-2H3;1H

InChI Key

MUTGXSGVRCTXEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1C(F)F.Cl

Origin of Product

United States

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